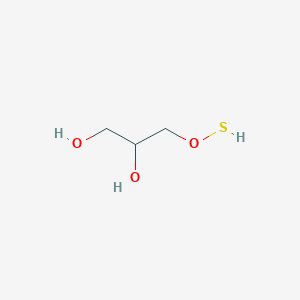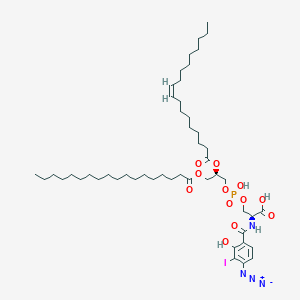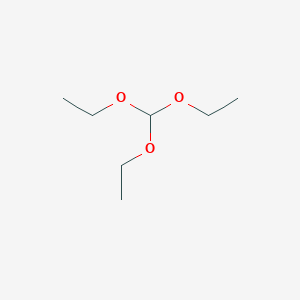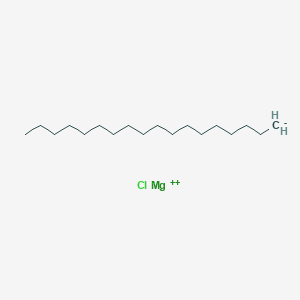
3,4-二氯苯乙基异氰酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 3,4-Dichlorophenethyl isocyanate and its derivatives often involves complex reactions, including cyclization and derivatization processes. For instance, derivatives like 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one have been synthesized via the cyclization of specific precursors, showcasing the intricate pathways involved in producing compounds with dichlorophenyl and isocyanate groups (Zhao et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-Dichlorophenethyl isocyanate, such as derivatives and isomers, has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies reveal the conformational dynamics and geometrical parameters critical for understanding the compound's reactivity and interactions (M. Julie et al., 2021).
Chemical Reactions and Properties
3,4-Dichlorophenethyl isocyanate undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing complex molecules. The synthesis process often involves the use of triphosgene for isocyanate formation, indicating the compound's versatility in chemical transformations (Li Yan-wei, 2005).
Physical Properties Analysis
The physical properties of 3,4-Dichlorophenethyl isocyanate derivatives, such as crystal structure and phase behavior, are crucial for their application in material science. Detailed analyses using single-crystal X-ray diffraction provide insights into the compound's structural characteristics and stability under various conditions (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties of 3,4-Dichlorophenethyl isocyanate, including reactivity patterns and interaction mechanisms, are essential for its application in synthesis and material development. Studies on the compound's reactivity with different reagents and under various conditions help in tailoring its use for specific purposes (Li Yan-wei, 2005).
科学研究应用
皮肤敏感化和健康影响
异氰酸酯,包括类似于3,4-二氯苯乙基异氰酸酯的化合物,在聚氨酯生产等行业广泛使用。这些化合物可能引起肺部和皮肤敏感。例如,对豚鼠进行的一项实验研究评估了对各种聚异氰酸酯预聚物的皮肤过敏反应,发现二环己基甲烷4,4'-二异氰酸酯(HMDI)和甲苯二异氰酸酯(TDI)等物质引起了皮肤敏感。这表明,即使是在预聚物形式下,对异氰酸酯的职业暴露可能会产生重要的健康影响,包括由于意外泼洒或溅泼而引起的呼吸道疾病和皮炎(Zissu, Binet, & Limasset, 1998)。
免疫活性和敏感化潜力
像苯异氰酸酯这样的单官能团异氰酸酯,与3,4-二氯苯乙基异氰酸酯共享结构组分,表现出显著的免疫活性。一项研究发现,即使是商业产品中的微量成分,苯异氰酸酯也可以在小鼠中作为强有力的接触致敏剂,表明与其他测试的异氰酸酯相比,它具有较高的敏感化潜力。这突显了即使是某些异氰酸酯的微量也可能引起强烈的免疫反应,有助于敏感化过程(Karol & Kramarik, 1996)。
肺部和感觉刺激
暴露于二苯甲烷-4,4'-二异氰酸酯(MDI)和二环己基甲烷-4,4'-二异氰酸酯(SMDI)等异氰酸酯可能引起肺部刺激,但没有明显的感觉刺激。涉及暴露于这些异氰酸酯气溶胶浓度的小鼠的研究显示,它们主要作为肺部刺激剂。这些信息对于了解与异氰酸酯暴露相关的职业危害以及有必要采取保护措施以限制吸入风险是至关重要的(Weyel & Schaffer, 1985)。
细胞因子谱和呼吸道敏感化
研究皮肤暴露于异氰酸酯后的细胞因子mRNA谱可以揭示其诱导呼吸道敏感化的潜力。一项研究探讨了对各种异氰酸酯的细胞因子反应,发现暴露导致了特征为Th2反应的细胞因子诱导,与过敏反应相关。这项研究有助于理解异氰酸酯诱导的呼吸道敏感化的机制以及暴露于这些化学物质可能带来的潜在健康风险(Plitnick et al., 2005)。
安全和危害
3,4-Dichlorophenethyl isocyanate is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1,2-dichloro-4-(2-isocyanatoethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTVTCGHLQMSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN=C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392495 |
Source


|
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenethyl isocyanate | |
CAS RN |
115706-18-8 |
Source


|
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)







